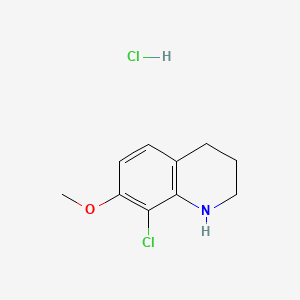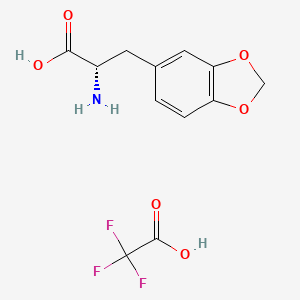
trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C16H20ClNO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group and a chlorophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to phenyl derivatives.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and alcohols, with catalysts such as palladium or copper.
Major Products:
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Protein Binding: Its unique structure allows it to interact with specific proteins, aiding in the study of protein-ligand interactions.
Medicine:
Drug Development: The compound’s potential as a pharmacophore makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: The compound may find applications in the formulation of agrochemicals, enhancing crop protection and yield.
Mechanism of Action
The mechanism of action of trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
- trans-1-Tert-butyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
- cis-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- trans-1-Tert-butyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
Comparison:
- Structural Differences: The position and type of halogen substituent (chlorine vs. bromine) and the configuration (trans vs. cis) can significantly impact the compound’s reactivity and interaction with molecular targets.
- Reactivity: The presence of different halogens or configurations can alter the compound’s reactivity in chemical reactions, affecting the types of products formed and the conditions required.
- Applications: While similar compounds may share some applications, their unique structural features can make them more suitable for specific uses, such as in targeted drug development or specialized catalytic processes.
This detailed article provides a comprehensive overview of trans-1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H20ClNO2 |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
(3R,4S)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)17-8-12(13(9-17)14(18)19)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 |
InChI Key |
ZHCVEFJHHJZOCR-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)(C)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)




![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
